An In-depth Technical Guide to (4-Benzylmorpholin-2-yl)acetic acid: Chemical Properties and Structure
An In-depth Technical Guide to (4-Benzylmorpholin-2-yl)acetic acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Benzylmorpholin-2-yl)acetic acid is a substituted morpholine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, structural features, and proposed methodologies for its synthesis and characterization. Furthermore, this document explores its potential biological relevance by proposing a hypothetical signaling pathway based on the known activities of related morpholine-containing compounds in the central nervous system (CNS). This guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel morpholine derivatives for therapeutic development.
Chemical Structure and Properties
(4-Benzylmorpholin-2-yl)acetic acid possesses a core morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms. The nitrogen atom is substituted with a benzyl group, and an acetic acid moiety is attached to the carbon at the 2-position of the morpholine ring.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Reference |
| IUPAC Name | (4-benzylmorpholin-2-yl)acetic acid | |
| CAS Number | 146944-27-6 | |
| Molecular Formula | C13H17NO3 | |
| Molecular Weight | 235.28 g/mol | |
| Appearance | White to off-white solid (predicted) |
Table 2: Physicochemical Properties (Predicted and Experimental)
| Property | Value | Reference |
| Boiling Point | 391.1 ± 22.0 °C at 760 mmHg | |
| Flash Point | 190.4 ± 22.3 °C | |
| Density | 1.2 ± 0.1 g/cm³ | |
| pKa | Not available | |
| Solubility | Not available |
Synthesis and Purification
Proposed Synthetic Workflow
A potential synthetic pathway is outlined below. This workflow involves the initial formation of a morpholin-2-one intermediate, followed by N-benzylation, introduction of the acetate moiety, and subsequent hydrolysis to yield the final carboxylic acid.
Caption: Proposed Synthetic Workflow for (4-Benzylmorpholin-2-yl)acetic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Morpholin-2-one
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To a solution of 2-amino-1,3-propanediol in a suitable solvent (e.g., dichloromethane), chloroacetyl chloride is added dropwise at 0 °C in the presence of a base (e.g., triethylamine).
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The reaction mixture is stirred at room temperature for several hours.
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Upon completion, the reaction is quenched with water, and the organic layer is separated, dried, and concentrated to yield the morpholin-2-one intermediate.
Step 2: N-Benzylation
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The morpholin-2-one intermediate is dissolved in an aprotic solvent (e.g., DMF) and treated with a base (e.g., sodium hydride) to deprotonate the nitrogen.
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Benzyl bromide is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
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The reaction is quenched, and the product is extracted and purified.
Step 3: Synthesis of Ethyl (4-benzylmorpholin-2-yl)acetate
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The N-benzylated intermediate is reacted with ethyl bromoacetate in the presence of a suitable base (e.g., LDA) in an aprotic solvent like THF at low temperature.
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The reaction is allowed to warm to room temperature and then quenched.
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The crude ester is purified by column chromatography.
Step 4: Hydrolysis to (4-Benzylmorpholin-2-yl)acetic acid
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The purified ethyl ester is dissolved in a mixture of THF and water.
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An excess of a base, such as lithium hydroxide, is added, and the mixture is stirred at room temperature until the hydrolysis is complete.
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The reaction mixture is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
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The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Purification
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1] The purity of the compound should be assessed by HPLC and melting point determination.
Structural Characterization
A comprehensive structural characterization is essential to confirm the identity and purity of the synthesized (4-Benzylmorpholin-2-yl)acetic acid. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), the methylene protons of the benzyl group, the protons of the morpholine ring, and the methylene protons of the acetic acid moiety. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of distinct carbon environments. Key signals would include those for the aromatic carbons of the benzyl group, the benzylic carbon, the carbons of the morpholine ring, the methylene carbon of the acetic acid group, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition. The expected molecular ion peak [M+H]⁺ would be at m/z 236.1287.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
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A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).
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A C=O stretch from the carboxylic acid group (~1700-1725 cm⁻¹).
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C-H stretches from the aromatic and aliphatic portions.
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A C-O-C stretch from the morpholine ether linkage.
Experimental Workflow for Characterization
Caption: Experimental Workflow for Characterization.
Potential Biological Activity and Signaling Pathways
Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry, particularly in the development of drugs targeting the central nervous system (CNS).[2][3] These compounds have shown a wide range of biological activities, including acting on various receptors and enzymes.[4][5]
Given the structural features of (4-Benzylmorpholin-2-yl)acetic acid, it is plausible to hypothesize its interaction with G-protein coupled receptors (GPCRs), a large family of receptors that are common targets for CNS drugs.[6]
Hypothetical Signaling Pathway: GPCR Modulation
Based on the activities of other N-substituted morpholine derivatives, (4-Benzylmorpholin-2-yl)acetic acid could potentially act as a modulator of a GPCR, for instance, a serotonin or dopamine receptor, which are implicated in mood and cognitive functions. The following diagram illustrates a hypothetical signaling cascade that could be initiated by the binding of this compound to a Gs-coupled GPCR.
Caption: Hypothetical Gs-coupled GPCR Signaling Pathway.
Pathway Description:
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(4-Benzylmorpholin-2-yl)acetic acid acts as a ligand, binding to a G-protein coupled receptor (GPCR) on the cell surface.
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Ligand binding induces a conformational change in the GPCR, leading to the activation of a stimulatory G-protein (Gs).
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The activated alpha subunit of the Gs protein dissociates and activates Adenylyl Cyclase .
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Adenylyl Cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP ), a second messenger.
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Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) .
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PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).
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Phosphorylated CREB translocates to the nucleus and binds to specific DNA sequences, modulating the transcription of target genes.
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This cascade ultimately results in a specific cellular response , which in a neuronal context could involve changes in neurotransmitter synthesis and release, or alterations in synaptic plasticity.
Conclusion
(4-Benzylmorpholin-2-yl)acetic acid is a molecule of interest for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical structure, properties, and a plausible route for its synthesis and characterization. The proposed hypothetical biological activity and signaling pathway offer a starting point for pharmacological evaluation. Further experimental studies are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this and related morpholine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular insights into GPCR mechanisms for drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
